2-Fluoro-4-[3-(hydroxymethyl)phenyl]benzonitrile 2-Fluoro-4-[3-(hydroxymethyl)phenyl]benzonitrile
Brand Name: Vulcanchem
CAS No.: 1477478-65-1
VCID: VC6682310
InChI: InChI=1S/C14H10FNO/c15-14-7-12(4-5-13(14)8-16)11-3-1-2-10(6-11)9-17/h1-7,17H,9H2
SMILES: C1=CC(=CC(=C1)C2=CC(=C(C=C2)C#N)F)CO
Molecular Formula: C14H10FNO
Molecular Weight: 227.238

2-Fluoro-4-[3-(hydroxymethyl)phenyl]benzonitrile

CAS No.: 1477478-65-1

Cat. No.: VC6682310

Molecular Formula: C14H10FNO

Molecular Weight: 227.238

* For research use only. Not for human or veterinary use.

2-Fluoro-4-[3-(hydroxymethyl)phenyl]benzonitrile - 1477478-65-1

Specification

CAS No. 1477478-65-1
Molecular Formula C14H10FNO
Molecular Weight 227.238
IUPAC Name 2-fluoro-4-[3-(hydroxymethyl)phenyl]benzonitrile
Standard InChI InChI=1S/C14H10FNO/c15-14-7-12(4-5-13(14)8-16)11-3-1-2-10(6-11)9-17/h1-7,17H,9H2
Standard InChI Key XBCYVLVMHBZDBJ-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)C2=CC(=C(C=C2)C#N)F)CO

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound’s IUPAC name, 2-fluoro-4-[3-(hydroxymethyl)phenyl]benzonitrile, reflects its biphenyl structure:

  • A benzonitrile core (C6H4CN) substituted at the 2-position with fluorine.

  • A second phenyl ring at the 4-position, bearing a hydroxymethyl (-CH2OH) group at its 3-position.

The molecular formula is C14H10FNO, with a molecular weight of 227.23 g/mol. Key identifiers include:

PropertyValueSource
CAS No.1477478-65-1ECHA
SMILESC1=CC(=CC(=C1)C2=CC(=C(C=C2)C#N)F)COPubChem
InChI KeyXBCYVLVMHBZDBJ-UHFFFAOYSA-NPubChem
Molecular Weight227.23 g/molPubChem

Physicochemical Characteristics

While experimental data on solubility, melting point, and stability are scarce, predictions based on structural analogs suggest:

  • Moderate hydrophilicity due to the hydroxymethyl group, enabling partial aqueous solubility.

  • Electrophilic reactivity at the nitrile and fluorine sites, common in fluorobenzenes .

  • Hydrogen-bonding capacity via the -CH2OH group, influencing crystallinity and intermolecular interactions .

Synthesis and Reactivity

Synthetic Routes

Although detailed protocols are proprietary, retro-synthetic analysis suggests feasible pathways:

  • Suzuki-Miyaura Coupling: A palladium-catalyzed cross-coupling between 2-fluoro-4-bromobenzonitrile and 3-(hydroxymethyl)phenylboronic acid could yield the biphenyl framework.

  • Protection-Deprotection Strategies: Temporary protection of the hydroxymethyl group (e.g., as a silyl ether) during synthesis to prevent side reactions .

Functional Group Reactivity

The compound’s three reactive centers enable diverse transformations:

Nitrile Group

  • Reduction: Catalytic hydrogenation (H2/Pd) converts the nitrile to a primary amine (-CH2NH2) .

  • Hydrolysis: Strong acids or bases can hydrolyze the nitrile to a carboxylic acid (-COOH).

Hydroxymethyl Group

  • Oxidation: MnO2 or KMnO4 oxidizes -CH2OH to a ketone (-CO-) or carboxylic acid .

  • Esterification: Reacts with acyl chlorides (e.g., AcCl) to form esters (-CH2OAc).

Fluorine Substituent

  • Nucleophilic Aromatic Substitution: Electron-deficient aryl fluorides undergo substitution with amines or thiols under basic conditions.

Biological Activity and Mechanisms

Enzymatic Interactions

While direct studies are lacking, analogous compounds exhibit:

  • CYP450 Modulation: Fluorobenzenes inhibit cytochrome P450 enzymes, altering drug metabolism .

  • Antioxidant Effects: Hydroxymethyl groups scavenge free radicals in vitro.

Toxicity Considerations

  • Cyanide Release Risk: Nitrile hydrolysis under physiological conditions could release toxic HCN.

  • Metabolic Stability: Fluorine retards oxidative metabolism, potentially increasing half-life .

Comparison with Structural Analogs

3-Fluoro-4-hydroxymethylbenzonitrile (CAS 219873-06-0)

This positional isomer lacks the biphenyl structure but shares functional groups:

  • Higher solubility due to reduced aromaticity .

  • Diminished thermal stability, as single-ring systems decompose faster .

2-[4-Fluoro-3-(trifluoromethyl)phenyl]benzonitrile (CID 70699805)

The trifluoromethyl group enhances lipophilicity but complicates synthesis due to steric effects .

Future Research Directions

  • Pharmacokinetic Profiling: Assess absorption, distribution, and toxicity in model organisms.

  • Catalytic Applications: Explore use as a ligand in transition-metal catalysis.

  • Polymer Chemistry: Incorporate into high-performance polymers for optoelectronic devices.

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